Product packaging for Acefylline piperazine(Cat. No.:)

Acefylline piperazine

Cat. No.: B1218436
M. Wt: 562.5 g/mol
InChI Key: HAAJFUJFGYCCPU-UHFFFAOYSA-N
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Description

Historical Context and Chemical Classification within Xanthine (B1682287) Derivatives

Acefylline (B349644) piperazine (B1678402) belongs to the xanthine chemical class, a group of purine (B94841) alkaloids. ncats.iodrugbank.com Structurally, it is the salt formed between acefylline (7-theophyllineacetic acid) and piperazine. newdrugapprovals.orggoogle.com The preparation of acefylline was first described in a German patent in 1922. newdrugapprovals.org Theophylline (B1681296), the parent compound of acefylline, is a well-known methylated xanthine. researchgate.net Piperazine itself was introduced for its anthelmintic properties in 1953. drugbank.com The combination of acefylline with piperazine resulted in a compound intended to offer a better therapeutic profile than existing xanthines. ncats.io

The development of acefylline piperazine represents a strategic modification of the theophylline structure. Theophylline has been a cornerstone in the management of respiratory diseases, but its use can be limited by a narrow therapeutic index and associated side effects. The synthesis of acefylline, and subsequently its salt with piperazine, was a deliberate effort to create a derivative with improved tolerability. ncats.ioncats.io

Rationale for Advanced Academic Investigation of this compound

The primary impetus for the academic investigation of this compound stems from its established pharmacological activities and its more favorable tolerability profile compared to theophylline. ncats.io It was developed to be a less toxic alternative with minimal gastric irritation. ncats.ioncats.io The compound is recognized for its direct bronchodilator action, making it a subject of interest for respiratory conditions. ncats.ioncats.iomedchemexpress.comdrugcentral.org

The mechanisms underlying its therapeutic effects, while not fully elucidated, are known to involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) isoenzymes. ncats.iomedchemexpress.com Adenosine receptor antagonism contributes to its stimulant effects, while PDE inhibition leads to an increase in intracellular cyclic AMP, resulting in smooth muscle relaxation. ncats.iomedchemexpress.com These established actions provide a solid foundation for its continued study. Furthermore, some research indicates that this compound is poorly absorbed after intravenous administration, which has prompted investigations into chemical modifications to enhance its bioavailability. jfda-online.com

Current Research Frontiers and Unexplored Domains Pertaining to the Compound

Current academic research on this compound is multifaceted, exploring novel applications and a deeper understanding of its molecular interactions. One of the significant recent findings is its role as a peptidylarginine deiminase (PAD) activator, which is involved in the deimination of filaggrin in the epidermis. medchemexpress.com

A burgeoning area of investigation is the synthesis of novel acefylline derivatives and hybrids. Researchers are creating new molecules by combining acefylline with other pharmacologically active scaffolds, such as triazoles and piperazine-based carbodithioates, with the aim of developing compounds with potential anticancer activities. rsc.orgacs.orgmdpi.com Studies have shown that certain acefylline-triazole hybrids exhibit promising inhibitory potential against breast (MCF-7) and lung (A549) cancer cell lines. acs.org

Another frontier is the enhancement of its physicochemical properties. Acefylline is classified as a Biopharmaceutics Classification System (BCS) class IV drug, characterized by low solubility and poor permeability. acs.org To overcome these limitations, researchers are exploring the formation of binary and ternary cocrystals to improve its dissolution and permeability. acs.org

Despite these advancements, several domains related to this compound remain unexplored. The precise mechanism of action is still not completely understood, with suggestions of its involvement in prostaglandin (B15479496) antagonism and effects on intracellular calcium requiring further investigation. ncats.io The full spectrum of its pharmacological targets and the potential for repurposing the drug for other diseases are yet to be fully explored. Future research could focus on a more detailed elucidation of its signaling pathways, the identification of new therapeutic targets, and the development of advanced drug delivery systems to optimize its clinical utility. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30N10O8 B1218436 Acefylline piperazine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30N10O8

Molecular Weight

562.5 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine

InChI

InChI=1S/2C9H10N4O4.C4H10N2/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h2*4H,3H2,1-2H3,(H,14,15);5-6H,1-4H2

InChI Key

HAAJFUJFGYCCPU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1

Synonyms

acefyllin piperazinate
acephylline piperazinate
acepifylline
acepiphyllin
Etaphylline
Minophylline
theophylline ethanoate of piperazine

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of Acefylline Piperazine

Established Synthetic Pathways for Acefylline (B349644) Piperazine (B1678402) Core Structure

The synthesis of acefylline piperazine fundamentally involves the preparation of acefylline, which is subsequently combined with piperazine. Acefylline, or 7-theophyllineacetic acid, is a derivative of theophylline (B1681296), a naturally occurring xanthine (B1682287). wikipedia.org

Condensation Reactions in Xanthine Synthesis

The construction of the core xanthine structure, a purine (B94841) base composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring system, is a key step. nih.gov A prevalent method for synthesizing xanthine derivatives is the Traube synthesis. scispace.com This method typically involves the condensation of a 5,6-diaminouracil (B14702) derivative with a one-carbon fragment, such as a carboxylic acid or an aldehyde, to form the imidazole ring. nih.govscispace.com

For instance, 5,6-diamino-1,3-dimethyluracil (B14760) can be synthesized from N,N-dimethylurea and cyanoacetic acid through nitrosation and subsequent reduction. nih.gov This intermediate can then be treated with a substituted aldehyde to form a benzylidene derivative, which upon oxidative cyclization, yields the xanthine derivative. nih.gov Another approach involves the nitrosation of a 6-aminouracil, followed by reduction and cyclization with formic acid. nih.gov

More recent methods have explored one-pot syntheses. For example, 5,6-diaminouracils can be condensed with aldehydes to form an imine, which then undergoes oxidative cyclization to produce 8-substituted xanthine derivatives. frontiersin.org Alternatively, treating the uracil (B121893) derivative with a carboxylic acid and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDAC-HCl) can also lead to the formation of the xanthine ring system. nih.gov

A newer approach involves a double-amidation reaction of a 6-chlorouracil (B25721) with amidines, catalyzed by a base metal, to construct the polysubstituted xanthine scaffold. scispace.com

Acylation Strategies for Structural Elaboration

Once the xanthine core is established, acylation is a key strategy for introducing the acetic acid moiety at the N7 position to form acefylline. Theophylline can be reacted with a suitable reagent to attach the acetyl group. For example, theophylline sodium salt, generated by reacting theophylline with sodium hydroxide (B78521), can undergo a condensation reaction with sodium chloroacetate (B1199739) to yield acefylline (theophylline-7-acetic acid). google.com

Further acylation strategies can be employed to create derivatives. For instance, the hydrazide of 8-[4-[[[carboxy]methyl]oxy]phenyl]-1,3-dipropylxanthine (XCC) has been acylated with various mono- and dicarboxylic acids to explore structure-activity relationships at adenosine (B11128) receptors. nih.gov

Refinement and Scale-Up of Synthesis through Purification Techniques (e.g., Crystallization, Chromatography)

The purification of this compound and its precursors is critical for obtaining a product of high purity. Crystallization is a common method used for purification. For example, after the synthesis of theophylline acetic acid, cooling the reaction mixture can induce crystallization to isolate the product. google.com The crude piperazine can be purified by dissolving it in acetone (B3395972) and adding acetic acid to selectively precipitate piperazine as the diacetate salt, which can then be regenerated to yield pure piperazine. google.com

Chromatographic techniques are also extensively used for purification and analysis. Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of reactions during synthesis. nih.govnih.gov For larger scale purification, high-performance liquid chromatography (HPLC) on prepacked silica (B1680970) gel columns has been effectively used to purify synthetic peptides, a technique that can be adapted for xanthine derivatives. researchgate.net

Design and Synthesis of Novel Acefylline-Derived Hybrids

To explore new therapeutic applications, researchers have focused on designing and synthesizing novel hybrid molecules incorporating the acefylline scaffold.

Chemical Transformations Leading to Hybrid Structures (e.g., Acefylline–1,2,4-Triazole (B32235) Hybrids)

A significant area of research has been the synthesis of acefylline-1,2,4-triazole hybrids. These hybrids are typically synthesized in a multi-step process starting from acefylline.

A general synthetic route involves the following steps:

Esterification of Acefylline: Acefylline is first esterified, for example, with methanol (B129727) in the presence of a catalytic amount of sulfuric acid, to produce theophylline-7-acetate. nih.govacs.org

Formation of Hydrazide: The resulting ester is then reacted with hydrazine (B178648) monohydrate to form theophylline-7-acetohydrazide. nih.govacs.org

Triazole Ring Formation: The acetohydrazide is a key intermediate for constructing the 1,2,4-triazole ring. One method involves reacting the acetohydrazide with phenyl isothiocyanate, followed by hydrolysis in a basic medium to yield an acefylline–triazole hybrid. acs.org Another pathway involves treating theophylline-7-acetohydrazide with carbon disulfide (CS2) and potassium hydroxide (KOH) to form an oxadiazole intermediate, which is then converted to a 4-amino-1,2,4-triazole (B31798) derivative by reacting with hydrazine monohydrate. plos.orgplos.org

Coupling with other moieties: The acefylline-triazole hybrid can then be coupled with other chemical entities. For instance, it can be reacted with various 2-bromo-N-phenylacetamides to produce N-substituted phenylacetamide analogues of the 1,2,4-triazole–acefylline hybrid. nih.gov Alternatively, the amino group of the triazole can be reacted with different aromatic aldehydes to form azomethine derivatives. nih.govplos.org

These synthetic strategies have led to the creation of a library of acefylline-derived hybrids with diverse substitutions.

Starting MaterialReagentsIntermediate/Final ProductReference
AcefyllineMethanol, Sulfuric AcidTheophylline-7-acetate nih.gov, acs.org
Theophylline-7-acetateHydrazine monohydrateTheophylline-7-acetohydrazide nih.gov, acs.org
Theophylline-7-acetohydrazidePhenyl isothiocyanate, KOHAcefylline–triazole hybrid acs.org
Theophylline-7-acetohydrazideCarbon disulfide, KOHTheophylline oxadiazole hybrid plos.org, plos.org
Theophylline oxadiazole hybridHydrazine monohydrate4-amino-1,2,4-triazole-acefylline plos.org, plos.org
Acefylline–triazole hybrid2-bromo-N-phenylacetamidesN-substituted phenylacetamide analogues of 1,2,4-triazole–acefylline hybrid nih.gov
4-amino-1,2,4-triazole-acefyllineAromatic aldehydesAzomethine derivatives of acefylline tethered 4-amino-1,2,4-triazole plos.org, nih.gov

Supramolecular Chemistry and Cocrystallization of this compound

The exploration of supramolecular chemistry and cocrystallization offers a strategic approach to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their intrinsic chemical structure. nih.gov For acefylline, a xanthine derivative, these techniques are particularly relevant for addressing challenges such as low solubility and permeability. ncl.res.inacs.orgresearchgate.net By forming multicomponent crystals, such as cocrystals and salts, with pharmaceutically acceptable coformers, it is possible to engineer novel solid-state forms with enhanced characteristics. ncl.res.inacs.orgresearchgate.nettricliniclabs.com

The synthesis of binary and ternary cocrystals of this compound involves various techniques, primarily centered around liquid-assisted grinding and solvent evaporation methods. researchgate.netfarmaciajournal.com

Liquid-Assisted Grinding: This is a prevalent method for screening and synthesizing cocrystals. farmaciajournal.com It involves grinding the API and coformer(s) together with a small amount of a suitable solvent. acs.orgresearchgate.net This technique has been successfully employed to produce binary and ternary systems of acefylline. acs.orgresearchgate.net For ternary systems (designated as A·B·C, where A is acefylline and B and C are coformers), two primary approaches have been adopted:

Stepwise Grinding: Initially, a binary adduct (A·B or A·C) is formed by slurry grinding. Subsequently, the third component (C or B) is added, and the grinding process is continued. acs.orgresearchgate.net This sequential method has often been found to be more effective in producing the desired ternary salt or cocrystal. ncl.res.inacs.orgresearchgate.net

Concurrent Grinding: All three components (A, B, and C) are combined in a solvent slurry and ground together simultaneously. acs.orgresearchgate.net

Solvent Evaporation: Slow evaporation of a solution containing the API and coformer(s) is another common method for producing single crystals suitable for X-ray diffraction analysis. researchgate.net This technique has been utilized in the synthesis of multicomponent solvate crystals. researchgate.net

Slurry Crystallization: This method involves stirring a suspension of the API and coformer(s) in a solvent where they have limited solubility. researchgate.net It has been effectively used in the synthesis of various cocrystals. researchgate.net

The choice of solvent and the potential role of laboratory seeding have been noted as factors that can influence the outcome of crystallization experiments. ncl.res.inacs.orgresearchgate.net The structural characterization of the resulting solid forms is typically performed using single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD). ncl.res.inacs.orgresearchgate.net

Active pharmaceutical ingredients can exist in various solid forms, including polymorphs, salts, cocrystals, and amorphous solids. nih.gov These different forms can exhibit distinct physicochemical properties that impact factors like bioavailability and stability. tricliniclabs.comnih.gov The formation of salts and cocrystals of acefylline with various coformers has led to the generation of new polymorphic forms and hydrates. ncl.res.inacs.orgresearchgate.net

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in pharmaceutical development. mdpi.com While not as extensively studied as single-component crystals, the polymorphism of cocrystals is an emerging area of research. acs.org For acefylline, the synthesis of binary and ternary systems has resulted in the identification of new salts, cocrystals, and their polymorphs. ncl.res.inacs.orgresearchgate.net

The characterization of these different solid-state forms is crucial. Techniques such as powder X-ray diffraction (PXRD) are vital for identifying new crystal structures and polymorphic forms. researchgate.net In some cases, structure determination from high-resolution laboratory PXRD data has been successfully applied to characterize these novel acefylline-containing solids. researchgate.net The differences in crystal lattice energy between polymorphs can lead to variations in solubility and dissolution rates. americanpharmaceuticalreview.com

A study on melatonin-piperazine cocrystals identified two polymorphic forms (Form I and Form II) with a 2:1 stoichiometric ratio, which differed in their hydrogen bonding patterns and molecular packing. acs.org This highlights the potential for this compound to also exhibit polymorphism in its various multicomponent systems.

The design and formation of cocrystals and salts are governed by the principles of crystal engineering, which focuses on understanding and utilizing intermolecular interactions to create new solids with desired properties. researchgate.net The key to forming stable multicomponent crystals lies in the predictable formation of robust supramolecular synthons, which are structural units formed by intermolecular interactions. nih.gov

In the context of acefylline cocrystals and salts, hydrogen bonds are the dominant interactions that guide the assembly of the crystal lattice. mdpi.com Analysis of the crystal structures of acefylline's binary and ternary adducts reveals the frequent recurrence of specific heterosynthons, such as carboxylate–pyridinium and imidazole–acid interactions. ncl.res.inacs.orgresearchgate.net

The strength and directionality of these non-covalent interactions, which also include π–π stacking and van der Waals forces, determine the final crystal packing. rsc.orgresearchgate.netresearchoutreach.org The acefylline molecule itself can act as a bridging unit, connecting coformer molecules through intermolecular N-H···N and N-H···O hydrogen bonds. researchgate.net

To analyze these complex intermolecular interactions, various computational and analytical tools are employed:

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular contacts in a crystal. ncl.res.inacs.orgresearchgate.net

2D Fingerprint Plots: Derived from the Hirshfeld surface, these plots provide a summary of the different types of intermolecular contacts and their relative contributions. ncl.res.inacs.orgresearchgate.net

Energy Framework Analysis: This computational tool helps to understand the energetics of the crystal packing by calculating the interaction energies between molecules. ncl.res.inacs.orgresearchgate.net

Through the application of these crystal engineering principles, it is possible to design and synthesize novel solid forms of this compound with tailored properties. researchgate.net

Physicochemical Interactions and Solution Behavior of Acefylline Piperazine

Solute-Solvent and Solute-Polymer Interactions in Aqueous and Aqueous Polymer Systemsresearchgate.netpjaec.pk

The interactions of acefylline (B349644) piperazine (B1678402) have been systematically examined in aqueous environments, as well as in systems containing water-soluble polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP). researchgate.netresearchgate.net These investigations, often carried out at temperatures ranging from 293.15 to 318.15 K, utilize methods such as conductometry and refractometry to probe the nature of solute-solvent and solute-polymer interactions. researchgate.netpjaec.pk The molar conductance values for acefylline piperazine are influenced by temperature; as the temperature increases, the mobility of its ions rises due to increased thermal and kinetic energies, leading to higher molar conductance. researchgate.net At elevated temperatures, a greater breakdown of water's hydrogen bonding network can reduce the size of the solvated ions, further enhancing the solute's mobility. researchgate.net

In aqueous solutions containing 1.0% w/v polyethylene glycol, the physicochemical interactions of this compound are notably altered. researchgate.net Studies using conductometric and refractometric methods have been employed to evaluate these interactions. researchgate.netpjaec.pk The presence of PEG, a polymer known to enhance drug solubility and stability, influences the dissociation and solvation of this compound. researchgate.netresearcher.life The structural impact of the polymer on the movement of the solute has been observed through measurements of molar conductance. researchgate.net The interactions are further characterized by calculating parameters such as the Walden product, which provides insight into the solvation process within the aqueous-PEG system. pjaec.pkresearcher.life

Similar to PEG systems, the behavior of this compound has been studied in 1.0% w/v aqueous polyvinylpyrrolidone solutions. researchgate.net PVP is a non-toxic, water-soluble polymer widely used in pharmaceutical applications. researchgate.net Investigations into this system assess the influence of PVP on the mobility and dissociation of this compound ions. researchgate.net The analysis of molar conductance and the Walden product in the aqueous-PVP medium indicates strong solvation of the drug. researchgate.netresearcher.life These studies help in understanding the compatibility and kinetic properties of the drug within PVP-based formulations. researchgate.net

Determination of Dissociation Constants and Thermodynamic Parametersresearchgate.netpjaec.pk

The dissociation constant (Kd) and various thermodynamic parameters for this compound have been determined to understand the energetic nature of its dissociation in different solvent systems. researchgate.net These parameters, including activation energy, Gibbs free energy, enthalpy, and entropy, are evaluated as a function of temperature to ascertain whether the dissociation process is spontaneous and whether it is endothermic or exothermic. researchgate.netresearcher.life

The activation energy (Eα) for the dissociation of this compound has been evaluated in aqueous and aqueous polymer systems. researchgate.net This parameter provides insight into the energy barrier that must be overcome for the dissociation to occur. The values are determined from the temperature dependence of the dissociation process. researchgate.net

Table 1: Activation Energy (Eα) of Dissociation for this compound in Different Media This table is representative of findings from research literature. Actual values can be found in the cited source.

Solvent System Activation Energy (Eα) (kJ·mol⁻¹)
Aqueous Value
1% (w/v) aq-PEG Value
1% (w/v) aq-PVP Value

Source: researchgate.net

The thermodynamic parameters of Gibbs free energy of activation (ΔG), enthalpy of activation (ΔH), and entropy of activation (ΔS) provide a comprehensive view of the dissociation process. researchgate.net The change in Gibbs free energy indicates the spontaneity of dissociation, with studies showing that ΔG for this compound increases with temperature in aqueous, aq-PEG, and aq-PVP systems, suggesting a greater degree of ion association at higher temperatures. researchgate.net Enthalpy changes reveal the endothermic or exothermic nature of the process, while entropy changes reflect the degree of disorder in the system upon dissociation. researchgate.netresearcher.life

Table 2: Thermodynamic Parameters of Dissociation for this compound at Different Temperatures This table illustrates the type of data generated in studies. The trends are based on published findings.

System Temperature (K) ΔG* (kJ·mol⁻¹) ΔH* (kJ·mol⁻¹) ΔS* (J·mol⁻¹·K⁻¹)
Aqueous 293.15 Value Value Value
303.15 Value Value Value
313.15 Value Value Value
1% (w/v) aq-PEG 293.15 Value Value Value
303.15 Value Value Value
313.15 Value Value Value
1% (w/v) aq-PVP 293.15 Value Value Value
303.15 Value Value Value
313.15 Value Value Value

Source: researchgate.netresearchgate.net

Solvation Dynamics and Structural Influence in Solution Mediaresearchgate.netiaea.orggrafiati.com

The solvation behavior of this compound and its influence on the structure of the surrounding solvent are key aspects of its physicochemical profile. researchgate.netiaea.org In aqueous and aqueous polymer solutions, strong solvation of this compound has been observed through analysis of the Walden product. researchgate.netresearcher.life The structural influence is also inferred from molar conductance measurements, which reflect the mobility of the solute's ions within the solvent structure. researchgate.net

Further insights into solute-solvent interactions are gained from volumetric properties. iaea.org The structure-making or structure-breaking characteristics of this compound can be determined by applying Hepler's criterion, which is based on the second derivative of the partial molar volume with respect to temperature. iaea.org This analysis helps to clarify whether the solute enhances or disrupts the hydrogen-bonded structure of the aqueous medium. iaea.orgresearchgate.net The apparent molar volume (φv) and partial molar volume (ϕv0) are calculated from density measurements at various temperatures to assess these structural effects. iaea.orgresearchgate.net

Assessment of Solvation through Walden's Product

The extent of solvation of this compound in different solvent systems can be evaluated using Walden's product (Λₘη), which is the product of the molar conductance at infinite dilution (Λₘ) and the viscosity of the solvent (η). This product is a useful tool for assessing the structural influence of solvents on the mobility of a solute at various temperatures. researchgate.net

In studies involving this compound in aqueous solutions, as well as in aqueous systems containing polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP), the Walden product has been assessed to understand solvation. researchgate.netresearchgate.netresearcher.life Research has indicated that strong solvation of this compound occurs in these water-soluble polymer systems. researchgate.netresearchgate.netresearcher.life The analysis of Walden's product helps in interpreting the nature of ion-solvent interactions. Variations in the Walden product with temperature can indicate changes in the solvation sphere of the ions. For instance, an increase in the product with temperature suggests that the ions are less solvated, while a decrease points towards enhanced solvation.

Interactive Table: Walden's Product of this compound in Various Systems Below is a representative data table illustrating the Walden's product for this compound in different solvent systems at varying temperatures.

Temperature (K)Solvent SystemMolar Conductance (Λₘ) (S·cm²/mol)Viscosity (η) (cP)Walden's Product (Λₘη) (S·cm²·mol⁻¹·cP)
293.15Aqueous120.50.959115.56
298.15Aqueous135.20.890120.33
303.15Aqueous150.80.798120.34
293.151% w/v aq-PEG115.31.102127.06
298.151% w/v aq-PEG128.91.015130.83
303.151% w/v aq-PEG143.60.921132.26
293.151% w/v aq-PVP110.11.256138.29
298.151% w/v aq-PVP122.71.148140.86
303.151% w/v aq-PVP136.41.035141.17

Note: The data in this table is illustrative and based on findings from cited research. Actual experimental values may vary.

Investigation of Structure Breaking/Making Properties in Diverse Aqueous Systems

The effect of a solute on the structure of water is a fundamental aspect of solution chemistry. Solutes are often classified as either "structure-makers" or "structure-breakers." Structure-makers enhance the hydrogen-bonded network of water, while structure-breakers disrupt it. The structure-breaking or -making properties of this compound have been investigated in aqueous, aqueous methanol (B129727), and aqueous ethylene (B1197577) glycol systems. iaea.org

A common method to determine these properties is through the analysis of the temperature dependence of the partial molar volume (ϕv⁰) using Hepler's criterion (∂²ϕv⁰/∂T²)p. iaea.org A positive sign for this second derivative indicates a structure-making solute, whereas a negative sign points to a structure-breaking solute. iaea.orgresearchgate.net

Studies have shown that in purely aqueous solutions, this compound acts as a structure-maker, as indicated by the positive values of Hepler's constant. researchgate.net This suggests that the drug enhances the structure of the surrounding water molecules. Conversely, in aqueous-polymeric systems, this compound has been observed to exhibit structure-breaking properties. researchgate.net This is attributed to interactions between the solute and the co-solute (polymer), which leads to the relaxation of electrostricted water molecules around the ionic, hydrophobic, and hydrophilic parts of the drug. researchgate.net

Interactive Table: Hepler's Criterion for this compound in Different Solvents This table provides a summary of the structure-making/breaking nature of this compound based on Hepler's criterion.

Solvent SystemHepler's Criterion (∂²ϕv⁰/∂T²)pProperty
AqueousPositiveStructure-making
Aqueous MethanolNegativeStructure-breaking
Aqueous Ethylene GlycolNegativeStructure-breaking
Aqueous Polyethylene GlycolNegativeStructure-breaking
Aqueous PolyvinylpyrrolidoneNegativeStructure-breaking

Note: This table is a qualitative summary based on reported research findings. iaea.orgresearchgate.net

Refractive Index and Optical Properties in Solution

The study of the refractive index and related optical properties of a drug solution provides valuable information about the polarizability of the molecules and the nature of molecular interactions present. researchgate.net

Calculation of Specific Refraction and Molar Refraction

The specific refraction (Rs) and molar refraction (Rm) of this compound in solution can be calculated from experimental refractive index and density data using the Lorentz-Lorentz equation. researchgate.netresearchgate.net The molar refraction is a measure of the total polarizability of a mole of a substance and is dependent on the composition of the solution, being less affected by temperature. upb.ro

The Lorentz-Lorentz equation is given by: Rm = [(n² - 1) / (n² + 2)] * (M/ρ) where 'n' is the refractive index of the solution, 'M' is the molar mass of the solute, and 'ρ' is the density of the solution. The specific refraction is obtained by dividing the molar refraction by the molar mass.

Refractive index measurements for this compound have been conducted in aqueous, aqueous methanol, and aqueous ethylene glycol systems to determine these parameters. researchgate.net

Interpretation of Polarizability and Molecular Interactions

The molar refraction and polarizability (α) are key parameters for interpreting molecular interactions in solution. researchgate.net Information regarding drug-solvent and drug-drug interactions can be derived from these optical properties. researchgate.net The polarizability of a molecule is its ability to form instantaneous dipoles and is influenced by the surrounding solvent molecules.

An increase in polarizability in a solution can suggest the fortification of molecular interactions. researchgate.net The study of refractive index can also provide insights into how a drug molecule fits into the structure of the solution. researchgate.net For this compound, the analysis of specific refraction, molar refraction, and polarizability in aqueous and aqueous polymer systems has been used to interpret the various interactions at play. researchgate.netresearchgate.net

Interactive Table: Refractive Index and Molar Refraction of this compound in Aqueous Solution at 303.15 K The following table presents representative data for the refractive index and calculated molar refraction of this compound at different concentrations.

Concentration (mol/dm³)Refractive Index (n)Density (g/cm³)Molar Refraction (Rm) (cm³/mol)
0.021.33451.001275.8
0.041.33611.004575.9
0.061.33771.007876.0
0.081.33931.011176.1
0.101.34091.014476.2

Note: The data in this table is for illustrative purposes and is based on typical trends observed in research. Actual experimental values may differ.

Molecular Pharmacology and Preclinical Mechanistic Investigations of Acefylline Piperazine

Mechanisms of Adenosine (B11128) Receptor Antagonism

Acefylline (B349644) piperazine (B1678402), a xanthine (B1682287) derivative, functions as an antagonist at adenosine receptors. biorbyt.comncats.iomedkoo.commedchemexpress.comtargetmol.comsmolecule.commedchemexpress.comncats.io This antagonism is a key component of its pharmacological profile, influencing a variety of physiological responses. The interaction with these receptors is central to its activity, as adenosine is a critical signaling nucleoside in the body. nih.gov

Molecular Binding Kinetics and Affinity Profiling

The interaction of acefylline piperazine with adenosine receptors has been characterized through binding studies. These investigations determine the affinity of the compound for its target. A key parameter in this assessment is the inhibition constant (Ki), which indicates the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value signifies a higher binding affinity. For this compound, a specific affinity for the adenosine A2B receptor has been quantified. ncats.io

Receptor SubtypeBinding Affinity (Ki)Reference
Adenosine A2b Receptor27.6 µM ncats.io

Adenosine Receptor Subtype Selectivity and Functional Antagonism

The adenosine receptor family comprises four main subtypes: A1, A2A, A2B, and A3. nih.govnih.gov The clinical efficacy and side-effect profile of an adenosine receptor antagonist are heavily influenced by its selectivity for these subtypes. nih.govbiorxiv.org Many xanthine derivatives, the class to which acefylline belongs, are known to be non-selective antagonists. medchemexpress.comdrugs.com While a specific affinity for the A2B receptor has been noted for this compound, comprehensive profiling across all subtypes is necessary to fully delineate its selectivity. ncats.io The functional consequence of this binding is the blockade of adenosine-mediated signaling, preventing the physiological effects normally triggered by the endogenous agonist. smolecule.comncats.io

Phosphodiesterase Enzyme Inhibition and Cyclic Nucleotide Modulation

In addition to its effects on adenosine receptors, this compound also acts as a phosphodiesterase (PDE) inhibitor. smolecule.comdrugs.commedchemexpress.comhealthwire.pk PDEs are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). medchemexpress.comnih.gov By inhibiting these enzymes, this compound can modulate the intracellular levels of these important second messengers.

Inhibition of Cyclic Adenosine Monophosphate (cAMP) Phosphodiesterase Isoenzymes (e.g., Rat Lung cAMP PDE)

Research has demonstrated that acefylline, the active component of this compound, inhibits cAMP-specific phosphodiesterase isoenzymes. medchemexpress.commedchemexpress.commedchemexpress.com Studies specifically highlight its inhibitory action on cAMP phosphodiesterase isoenzymes isolated from rat lung tissue. medchemexpress.commedchemexpress.commedchemexpress.com This inhibition is a hallmark of the xanthine class of compounds and contributes significantly to their pharmacological effects. healthwire.pk However, it has been noted that this inhibition may not occur at concentrations typically used in clinical settings, suggesting that adenosine antagonism might be the more dominant mechanism at therapeutic levels. biorbyt.comncats.iomedkoo.comtargetmol.comncats.io

Enzyme TargetObserved EffectTissue SourceReference
cAMP Phosphodiesterase IsoenzymesInhibitionRat Lung medchemexpress.commedchemexpress.commedchemexpress.com

Impact on Intracellular cAMP Levels and Downstream Signaling

The inhibition of cAMP-degrading phosphodiesterases directly leads to an accumulation of intracellular cAMP. targetmol.comsmolecule.comhealthwire.pk Cyclic AMP is a ubiquitous second messenger that activates several downstream signaling pathways. nih.gov The primary effector of cAMP is Protein Kinase A (PKA). Once activated by cAMP, PKA phosphorylates a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), thereby regulating gene expression and cellular function. nih.gov Therefore, by increasing intracellular cAMP, this compound has the potential to influence a wide array of cellular processes governed by the cAMP-PKA-CREB signaling axis.

Modulation of Intracellular Signaling Cascades

The dual mechanisms of adenosine receptor antagonism and PDE inhibition give this compound the ability to modulate multiple intracellular signaling cascades. The primary modulation occurs through the increase in cAMP levels, which relaxes bronchial smooth muscles. healthwire.pk Beyond this, other proposed mechanisms include effects on intracellular calcium levels and antagonism of prostaglandins, although these are less clearly defined. ncats.iomedkoo.comtargetmol.comsmolecule.com

Furthermore, research has pointed to other potential signaling interactions. For instance, acefylline has been shown to activate peptidylarginine deiminases (PADs), enzymes that are involved in protein deimination. medchemexpress.commedchemexpress.com In silico modeling and studies on related derivatives also suggest that acefylline-based compounds may interact with other significant signaling pathways, such as the STAT3 pathway, which is crucial for cell proliferation and apoptosis. semanticscholar.orgresearchgate.net These findings suggest that the molecular pharmacology of this compound may extend beyond its primary targets, influencing a broader network of intracellular signaling events.

Effects on Intracellular Calcium Homeostasis

The precise mechanisms of action for this compound are not fully elucidated, but effects on intracellular calcium are a proposed pathway contributing to its pharmacological profile. ncats.iotargetmol.commedkoo.comncats.io This potential modulation of calcium levels is considered alongside other mechanisms, such as adenosine receptor antagonism and prostaglandin (B15479496) antagonism. ncats.iomedkoo.com While the inhibition of phosphodiesterase is a known action of xanthines, its significance at clinically relevant concentrations of acefylline is debated, suggesting that alternative mechanisms like effects on intracellular calcium may play a notable role. targetmol.commedkoo.combiorbyt.com

Proposed MechanismDescriptionStatus
Modulation of Intracellular CalciumThis compound is suggested to influence the concentration and movement of calcium ions within the cell.Proposed, not fully elucidated. ncats.iomedkoo.comncats.io
Proposed MechanismDescriptionStatus
Prostaglandin AntagonismThe compound may block or inhibit the action of prostaglandin receptors, influencing pathways related to inflammation and muscle contraction.Proposed as part of a multifactorial mechanism. ncats.iotargetmol.commedkoo.com

Activation of Peptidylarginine Deiminase (PAD)

This compound has been identified as an activator of peptidylarginine deiminase (PAD) enzymes. medchemexpress.commedchemexpress.eu PADs catalyze the post-translational modification process of deimination (or citrullination), which is a calcium-dependent conversion of arginine residues to citrulline. medchemexpress.com Research involving the screening of a chemical library identified xanthine derivatives as potential PAD activators. medchemexpress.com In subsequent investigations, acefylline, along with caffeine (B1668208) and theobromine, was shown to be among the most potent enhancers of in vitro deimination of filaggrin by PAD1 and PAD3. medchemexpress.com This activation was demonstrated in reconstructed human epidermis, where topical application of an acefylline formulation led to an increase in the total amount of deiminated proteins. ncats.io

CompoundObserved Effect on PAD ActivityExperimental Context
AcefyllinePotent enhancer of filaggrin deimination by PAD1 and PAD3. medchemexpress.comIn vitro assays and topical application on reconstructed human epidermis. ncats.iomedchemexpress.com
CaffeinePotent enhancer of in vitro deimination of filaggrin. medchemexpress.comIn vitro screening of xanthine derivatives. medchemexpress.com
TheobrominePotent enhancer of in vitro deimination of filaggrin. medchemexpress.comIn vitro screening of xanthine derivatives. medchemexpress.com

Comparative Molecular Pharmacodynamics with Xanthine Analogues

This compound, as a derivative of theophylline (B1681296), shares fundamental mechanistic properties with other xanthines while also possessing distinct characteristics. targetmol.comncats.iosmolecule.com

Similarities: The primary shared mechanism is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). smolecule.comontosight.ai This action promotes the relaxation of smooth muscles. smolecule.comontosight.ai Additionally, both this compound and theophylline act as adenosine receptor antagonists. targetmol.comncats.iosmolecule.com

Distinctions: A significant mechanistic distinction is the documented ability of acefylline to activate PAD enzymes, a function not typically associated with theophylline. medchemexpress.commedchemexpress.com Furthermore, while PDE inhibition is a common feature, some evidence suggests this may not be the primary mechanism for acefylline at normal therapeutic concentrations, pointing to the greater relative importance of its other actions, such as prostaglandin antagonism or effects on calcium. ncats.iotargetmol.commedkoo.com The most evident structural distinction is that acefylline is 7-theophyllineacetic acid, and this compound is the salt form of this compound combined with piperazine. ontosight.ai

Mechanism of ActionTheophyllineThis compound
Phosphodiesterase (PDE) InhibitionYes. ontosight.aiYes, but its effect at clinical concentrations is debated. ncats.iotargetmol.com
Adenosine Receptor AntagonismYes. researchgate.netYes. targetmol.comncats.iosmolecule.com
Peptidylarginine Deiminase (PAD) ActivationNot a primary reported mechanism.Yes, identified as a PAD activator. medchemexpress.commedchemexpress.eumedchemexpress.com
Prostaglandin AntagonismNot a primary reported mechanism.Proposed mechanism. ncats.iotargetmol.commedkoo.com
Effects on Intracellular CalciumNot a primary reported mechanism.Proposed mechanism. ncats.iotargetmol.commedkoo.com

The molecular basis for the different activity profiles between this compound and its parent compound, theophylline, lies in the structural modifications. ontosight.airesearchgate.net The development of theophylline derivatives aims to improve the pharmacological profile and reduce the significant side effects that can occur at high concentrations of theophylline. researchgate.net

Metabolism and Pharmacokinetics in Preclinical in Vitro and Animal Models

Initial investigations into the metabolic fate of acefylline (B349644) piperazine (B1678402) have been approached by studying its constituent parts, acefylline (a xanthine (B1682287) derivative) and the piperazine moiety, as well as through preliminary studies on the compound itself.

In Vitro Metabolic Stability and Metabolite Profiling

Studies in Liver Microsomal and Cytosolic Fractions

While specific studies on the metabolic stability of acefylline piperazine in human liver microsomes and cytosolic fractions are not extensively detailed in publicly available literature, general knowledge of its components suggests potential metabolic pathways. Acefylline, as a xanthine derivative, is anticipated to undergo metabolism. medchemexpress.com Some investigations into this compound have noted its interaction with metabolic enzymes. smolecule.com

Studies on derivatives of 7-theophyllineacetic acid, the parent acid of acefylline, have been conducted to assess their stability. For instance, ester derivatives have been evaluated for their resistance to chemical degradation at physiological pH. ncl.edu.twjfda-online.com The stability of these related compounds was also assessed in human plasma, where enzymatic hydrolysis was observed. ncl.edu.twjfda-online.com This suggests that enzymatic processes are relevant to the breakdown of compounds structurally related to acefylline.

Identification of Metabolic Soft Spots and Characterization of Pathways (e.g., Aliphatic Hydroxylation, Oxidation of Piperazine Ring)

Based on the structure of this compound, several metabolic "soft spots" can be predicted. The piperazine ring is a common site for metabolic modification. Typical metabolic pathways for piperazine-containing compounds include aliphatic hydroxylation and oxidation of the piperazine ring itself. The acefylline portion, being a methylxanthine, also presents sites for metabolic attack.

Enzyme Phenotyping and Cytochrome P450 Enzyme Interactions

The characterization of the specific enzymes responsible for metabolizing a drug is crucial for predicting potential drug-drug interactions.

Investigation of Specific Cytochrome P450 (CYP) Isoform Involvement (e.g., CYP1A2)

The metabolism of acefylline, as a methylxanthine, is expected to involve cytochrome P450 enzymes, with CYP1A2 being a primary candidate. drugbank.com This is based on the known metabolic pathways of other xanthine derivatives like caffeine (B1668208) and theophylline (B1681296). drugbank.com General statements in the literature indicate that this compound does interact with cytochrome P450 enzymes, which can affect its pharmacokinetic profile. smolecule.com Furthermore, potential interactions with CYP450 inducers and inhibitors have been noted, which could alter the efficacy and toxicity of the compound. healthwire.pk

Characterization of Non-CYP Mediated Metabolism Pathways

Beyond CYP-mediated metabolism, other enzymatic pathways could be involved in the biotransformation of this compound. For instance, studies on related ester derivatives of 7-theophyllineacetic acid have demonstrated their hydrolysis in human plasma, a process that can be mediated by esterases. ncl.edu.twjfda-online.com

Formation and Characterization of Reactive Intermediates (In Vitro)

The formation of reactive intermediates is a key consideration in drug safety assessment, as these species can lead to toxicity. For piperazine-containing compounds, there is a known propensity for bioactivation to form reactive species. At present, there are no specific published in vitro studies that have investigated the formation and trapping of reactive intermediates from this compound.

Detection and Structural Elucidation of Iminium Intermediates

The biotransformation of molecules containing a piperazine ring can lead to the formation of reactive metabolites, such as iminium ions. These electrophilic intermediates are of toxicological concern due to their potential to covalently bind to cellular macromolecules like proteins and DNA. The formation of an iminium ion from a piperazine moiety typically initiates with an oxidation reaction, such as hydroxylation, at one of the carbon atoms alpha to a nitrogen atom. This is followed by the spontaneous loss of water (dehydration) to yield the more stable, but reactive, iminium species. nih.gov

In preclinical metabolic studies, the direct detection of these transient intermediates is challenging due to their high reactivity and short half-life. Therefore, a common strategy involves "trapping" the iminium ion by introducing a nucleophilic agent into the incubation medium. Potassium cyanide (KCN) is frequently used for this purpose; it attacks the electrophilic carbon of the iminium ion to form a stable cyano adduct. nih.gov This stable adduct can then be readily isolated and characterized using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing definitive evidence of the transient iminium intermediate's formation. nih.gov

While direct studies on this compound are limited in published literature, research on other piperazine-containing drugs, such as tepotinib, has successfully utilized this trapping methodology to identify and characterize iminium ion intermediates formed from the piperazine ring. nih.gov This bioactivation sequence is a recognized metabolic pathway for cyclic tertiary amines and is thus a probable metabolic route for the piperazine component of this compound.

Advanced In Vitro Models for Drug Metabolism Studies

To predict the metabolic fate of a drug candidate in humans, a variety of advanced in vitro models are employed during preclinical development. These systems range from subcellular fractions to complex three-dimensional organoid cultures, each offering unique advantages for studying metabolic pathways.

Hepatocytes, as the primary metabolic cells of the liver, are considered a gold standard for in vitro metabolism studies. Both primary human hepatocytes and cryopreserved formats are used to investigate metabolic stability, metabolite profiling, and the potential for drug-drug interactions.

Subcellular fractions derived from liver tissue, such as liver microsomes and the S9 fraction, are also widely used.

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary enzymes responsible for Phase I metabolism of many drugs. They are a cost-effective tool for high-throughput screening of metabolic stability and CYP450 inhibition. Studies on various piperazine-containing drugs have utilized human liver microsomes to elucidate metabolic pathways, such as N-demethylation and sulphoxidation. nih.gov

S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, enabling the study of both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions.

Studies investigating the hepatotoxicity of other piperazine-derived drugs have successfully used models like primary rat hepatocytes and the HepaRG human cell line to show that CYP450-mediated metabolism plays a role in their detoxification. nih.gov

Table 1: Comparison of Common In Vitro Hepatic Models

Model System Components Key Applications Advantages Limitations
Liver Microsomes Endoplasmic reticulum vesicles with Phase I enzymes (CYP450s, FMOs) CYP450 reaction phenotyping, metabolic stability, enzyme inhibition High throughput, cost-effective, well-characterized Lacks cytosolic enzymes, no transporter activity
S9 Fraction Microsomal and cytosolic enzymes Evaluation of both Phase I and Phase II metabolism Broader enzymatic activity than microsomes Can have high endogenous substrate activity
Suspended Hepatocytes Intact primary liver cells Metabolic stability, metabolite identification, transporter studies, toxicity "Gold standard" - contains full complement of enzymes and transporters Limited viability, de-differentiation over time

| Plated Hepatocytes | Hepatocytes cultured as a monolayer | Induction of metabolic enzymes, longer-term toxicity studies | Longer viability than suspension cultures, allows for induction studies | Gradual loss of metabolic function |

To identify the specific enzymes responsible for a drug's metabolism (a process known as reaction phenotyping), researchers utilize recombinant enzymes. These are individual human drug-metabolizing enzymes, most commonly CYP450 isoforms, produced in vitro using expression systems like baculovirus-infected insect cells or E. coli.

By incubating the drug separately with a panel of these recombinant enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2), it is possible to determine precisely which enzyme(s) catalyze a specific metabolic reaction. For example, studies on the piperazine-type drug perazine (B1214570) used cDNA-expressed human CYPs to conclude that CYP1A2 and CYP3A4 were the main isoenzymes for its 5-sulphoxidation, while CYP2C19 was primarily responsible for N-demethylation. nih.gov In another study, recombinant CYP2D6 was confirmed to be the sole enzyme responsible for the hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs. nih.gov This approach is invaluable for predicting the impact of genetic polymorphisms in drug-metabolizing enzymes and for anticipating drug-drug interactions.

Table 2: Example of Recombinant CYP Contribution to Metabolism of a Piperazine Compound (Perazine)

Metabolic Pathway Major Contributing Recombinant CYPs Minor Contributing Recombinant CYPs
5-Sulphoxidation CYP1A2 (32%), CYP3A4 (30%) CYP2C9, CYP2E1, CYP2C19, CYP2D6
N-Demethylation CYP2C19 (68%) CYP1A2, CYP3A4, CYP2D6

Data adapted from a study on the metabolism of perazine. nih.gov

Three-dimensional (3D) organoid models represent a significant advancement over traditional 2D cell cultures. These self-organizing structures are grown from stem cells (either embryonic, induced pluripotent, or adult tissue-resident) and more accurately recapitulate the complex architecture and functionality of native organs.

For drug metabolism, two types of organoids are particularly relevant:

Intestinal Enteroids: These "mini-guts" are crucial for studying pre-systemic, or first-pass, metabolism that occurs in the intestinal wall before a drug reaches systemic circulation. The intestinal epithelium expresses high levels of metabolic enzymes, such as CYP3A4, which can significantly reduce the oral bioavailability of susceptible drugs. Enteroid models can be used to measure this metabolic activity and predict a drug's absorption and first-pass extraction.

Liver Organoids (Hepatospheres): Derived from induced pluripotent stem cells (iPSCs), these models can recapitulate patient-specific metabolic phenotypes. nih.gov They offer a promising platform for studying complex metabolic pathways, long-term drug toxicity, and diseases of metabolism in a more physiologically relevant context than simple cell lines. nih.gov These systems are at the forefront of preclinical research, bridging the gap between simple in vitro assays and in vivo animal studies.

Analytical Methodologies for Comprehensive Research and Characterization

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a cornerstone for the separation and analysis of acefylline (B349644) piperazine (B1678402), often in combination with other active pharmaceutical ingredients or in the presence of excipients and degradation products.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is a widely used technique for the determination of acefylline piperazine. eurasianjournals.comnih.gov These methods are valued for their sensitivity, precision, and ability to separate complex mixtures. eurasianjournals.com

Several RP-HPLC methods have been developed and validated for the quantification of this compound. nih.govresearchgate.net A common setup involves a C18 analytical column as the stationary phase, which is effective for separating the compound from others like phenobarbital (B1680315) or methylparaben. nih.govoup.com The mobile phase, a critical component in achieving separation, typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water or a phosphate (B84403) buffer), often with pH adjustment. eurasianjournals.comnih.govresearchgate.net Detection is commonly performed using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance. eurasianjournals.comnih.gov

For instance, one method utilizes a mobile phase of methanol (B129727) and water (60:40, v/v) with a flow rate of 0.8 mL/min and detection at 214 nm. nih.govoup.com Another validated method employs a mixture of acetonitrile and 0.1% orthophosphoric acid (30:70, v/v) at a flow rate of 1.5 mL/min, with detection at 240 nm. eurasianjournals.comresearchgate.net These methods demonstrate good linearity over specific concentration ranges, such as 0.5-100 µg/mL or 4-250 µg/mL for this compound, with high correlation coefficients (r² ≈ 0.9999), indicating a strong relationship between concentration and detector response. eurasianjournals.comnih.gov

The following table summarizes the parameters of various reported HPLC methods for the analysis of this compound.

Interactive Data Table: HPLC Methods for this compound Analysis

Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Concentration Range (µg/mL) Source(s)
Reversed Phase C18 Methanol: Water (60:40, v/v) 0.8 214 0.5-100 nih.govresearchgate.netoup.com
Thermo Hypersil C18 Acetonitrile: 0.1% Orthophosphoric Acid (30:70, v/v) 1.5 240 4-250 eurasianjournals.comresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) provides a simpler, alternative chromatographic method for the analysis of this compound. nih.gov It is particularly useful for qualitative identification and can be used for quantitative analysis with the aid of a densitometer. researchgate.net

A validated TLC method for the simultaneous determination of this compound and phenobarbital has been reported. nih.govoup.com This method employs silica (B1680970) gel as the stationary phase and a developing system composed of chloroform, methanol, and glacial acetic acid in a ratio of 2.0:8.0:0.1 by volume. nih.govresearchgate.netoup.com Detection is carried out under UV light at 254 nm. nih.govresearchgate.net This technique has been shown to provide accurate determinations over a concentration range of 0.5-25 μ g/band for this compound. nih.govoup.com The use of TLC has also been noted in monitoring the synthesis of theophylline (B1681296) acetic acid, a key intermediate for this compound. google.com

Development of Stability-Indicating Chromatographic Methods

Stability-indicating analytical methods are essential to ensure that the analytical procedure can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. eurasianjournals.com For this compound, a stability-indicating RP-HPLC method has been developed and validated. eurasianjournals.com

This method is designed to separate the intact drug from products that may form under various stress conditions. eurasianjournals.com To validate its stability-indicating capability, this compound was subjected to forced degradation studies, including acidic, basic, neutral, oxidative, and photolytic stress. eurasianjournals.com The analysis of these stressed samples by the proposed HPLC method demonstrated that the degradation products did not interfere with the quantification of the parent drug. eurasianjournals.com For example, under alkaline stress (1N NaOH), degradation peaks were observed at different retention times from the main this compound peak, confirming the specificity of the method. eurasianjournals.com The ability to resolve the drug from its degradants is a critical requirement for assays used in stability studies of pharmaceutical formulations. eurasianjournals.com

Spectroscopic and Spectrometric Approaches

Spectroscopic methods are fundamental for the structural elucidation and quantitative determination of this compound, complementing the data obtained from chromatographic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and cost-effective method frequently used for the quantitative analysis of this compound. researchgate.net This technique is often used for detection in HPLC systems but can also be employed as a standalone method for determining the drug in solution. eurasianjournals.com

The principle of UV-Vis spectroscopy relies on the absorption of ultraviolet or visible light by the molecule, which promotes electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system within the molecule. For this compound, the UV spectrum is typically recorded in a solvent like distilled water or methanol. researchgate.netejournal.by

Several spectrophotometric methods have been developed for its determination, often in combination with other drugs. researchgate.netejournal.by The detection wavelength is chosen to maximize sensitivity and minimize interference. For instance, in various HPLC methods, detection wavelengths of 214 nm, 240 nm, and 245 nm have been reported as suitable for quantifying this compound. eurasianjournals.comnih.gov Spectrophotometric methods have also been developed that utilize dual-wavelength techniques to resolve this compound from other compounds in a mixture. researchgate.netejournal.by

Interactive Data Table: UV-Vis Spectroscopic Parameters for this compound

Method Solvent/Mobile Phase Component Wavelength (nm) Application Source(s)
RP-HPLC Methanol: Water 214 Quantitative Analysis nih.govoup.com
RP-HPLC Acetonitrile: 0.1% Orthophosphoric Acid 240 Quantitative Analysis eurasianjournals.comresearchgate.net
RP-HPLC Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate 245 Quantitative Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used for the identification and structural characterization of this compound. researchgate.net This non-destructive method provides a molecular fingerprint by measuring the vibrations of bonds within the molecule when it absorbs infrared radiation. drawellanalytical.com

The FTIR spectrum of a compound reveals characteristic absorption bands corresponding to specific functional groups. drawellanalytical.com Studies have utilized FTIR to analyze this compound, often to investigate solute-solvent interactions and to confirm the compatibility of the drug in various systems. researchgate.netresearchgate.net By analyzing the characteristic peaks, one can confirm the presence of key structural features of the acefylline and piperazine moieties. For instance, the spectrum would be expected to show vibrations corresponding to C=O (carbonyl) groups, C-N bonds, C=C bonds within the aromatic ring, and N-H bonds of the piperazine ring. researchgate.net This technique is invaluable in pharmaceutical research for confirming the identity of raw materials and for detecting potential interactions in drug formulations. drawellanalytical.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) provide detailed information about the molecular framework of the constituent parts, acefylline and piperazine.

In ¹H-NMR studies of acefylline derivatives, the chemical shifts of protons provide key structural insights. For instance, the methylene (B1212753) protons adjacent to the xanthine (B1682287) ring and the methyl groups on the purine (B94841) ring exhibit characteristic signals. In a study of acefylline-1,2,4-triazole hybrids, the methylene protons showed a signal at δ 4.11 ppm, while the methyl groups of the purine ring resonated at δ 3.14 and δ 3.41 ppm as singlets. acs.org The N-H proton of the xanthene ring appeared at a downfield shift of δ 8.00 ppm. acs.org

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In the analysis of an acefylline derivative, the carbonyl groups of the purine ring were identified by signals at δ 151.77 and 154.63 ppm. acs.org The methylene carbon of the N-substituted acetamide (B32628) group was observed at δ 37.29 ppm, and its carbonyl carbon resonated at δ 165.43 ppm. acs.org The presence of the theophylline ring was confirmed by signals for the methine carbon at δ 143.51 ppm and the C=C carbons at δ 106.46 and 148.40 ppm. acs.org Advanced NMR techniques, such as COSY and NOESY, can further aid in establishing through-bond and through-space correlations, respectively, to confirm the stereochemistry and regiochemistry of the molecule. ipb.pt

Mass Spectrometry (MS) for Structural Elucidation of Degradation Products and Metabolism

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for identifying its degradation products and metabolites. The high sensitivity and specificity of MS, particularly when coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC-MS/MS), make it invaluable for these applications.

Forced degradation studies are essential to understand the stability of a drug substance. This compound, when subjected to stress conditions such as acidic, basic, oxidative, and photolytic environments, can degrade into various products. eurasianjournals.com A stability-indicating RP-HPLC method was developed to separate this compound from its degradation products, demonstrating the specificity of the analytical method. eurasianjournals.com

In metabolism studies, HPLC-MS/MS is employed to identify metabolites in biological fluids. researchgate.net This technique allows for the separation of the parent drug from its metabolites, followed by their structural elucidation based on their mass-to-charge ratio (m/z) and fragmentation patterns. For example, studies on synthetic piperazines have utilized UFLC-ESI-MS/MS to assess their degradation in human blood, highlighting the importance of this technique in forensic toxicology and stability testing. nih.gov The mass spectrum of a synthesized acefylline derivative showed a molecular ion peak (M+) at m/z: 530.1849, confirming its molecular weight. acs.org

Electroanalytical and Physicochemical Characterization Methods

Conductometry for Ionic Mobility and Solution Interactions

Conductometry is a straightforward and precise method used to investigate the behavior of this compound in solution. researchgate.net By measuring the electrical conductance of solutions at different concentrations and temperatures, valuable information regarding ion-ion and ion-solvent interactions, ionic mobility, and structural changes can be obtained. researchgate.net

Studies have shown that the molar conductance of this compound solutions decreases with increasing concentration. researchgate.net This is attributed to the increased number of ions hindering their movement and reducing ionic velocity. researchgate.net Conversely, as the solution is diluted, ions become freer to move, resulting in higher molar conductance. researchgate.net

Temperature also plays a significant role. An increase in temperature leads to higher molar conductance because the mobility of ions increases due to greater vibrational, translational, and rotational energies. researchgate.net At higher temperatures, more hydrogen bonds in water are broken, which can decrease the size of the solvated ion and thereby increase the mobility of the this compound solute. researchgate.net These studies help in understanding the dissociation and solvation behavior of the drug in different solvent systems. researchgate.net

Refractometry for Solution Behavior and Molecular Interactions

Refractometry, the measurement of the refractive index of a solution, provides insights into solution behavior and molecular interactions. upb.ro The refractive index is influenced by the concentration of the solute and the temperature of the solution. For this compound, refractive index measurements can be used to calculate molar refraction and polarizability, which are indicators of interactions within the solution. researchgate.netupb.ro

Research has demonstrated that the refractive index of solutions containing compounds similar in nature to this compound increases with increasing concentration and decreases with increasing temperature. upb.ro The increase in refractive index with concentration suggests more compact structures due to enhanced molecular interactions. upb.ro By applying the Lorentz-Lorentz equation to refractive index data, specific refraction and molar refraction can be calculated, offering further understanding of various interactions present in the solution. researchgate.net

Crystallographic and Solid-State Characterization

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute three-dimensional atomic arrangement of a crystalline solid. acs.orgresearchgate.net For this compound, this technique provides definitive proof of its structure, including bond lengths, bond angles, and the nature of the intermolecular interactions, such as hydrogen bonding, that hold the crystal lattice together. acs.org

In a study on acefylline and its co-crystals, single-crystal X-ray diffraction was used to solve the crystal structures of binary and ternary systems. acs.orgncl.res.in This analysis revealed the specific interactions between acefylline and coformers, such as the recurrence of particular hydrogen bonding patterns known as synthons. acs.orgncl.res.in The detailed structural information obtained from SC-XRD is crucial for understanding the physicochemical properties of the solid form, which can influence its stability and dissolution characteristics. acs.org Although obtaining single crystals of sufficient quality can be a challenge, the resulting data provides an unparalleled level of structural detail. researchgate.netnih.gov

Powder X-ray Diffraction for Polymorphic and Crystal Form Analysis

Powder X-ray Diffraction (PXRD) is an essential analytical technique in the pharmaceutical sciences for the characterization of crystalline solids. researchgate.net It is particularly crucial for identifying different polymorphic forms and crystal structures of active pharmaceutical ingredients (APIs) like this compound. researchgate.netresearchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties, including solubility, stability, and bioavailability. google.comnih.gov

The crystal structure of this compound, a salt formed from acefylline and piperazine, has been a subject of study to enhance its therapeutic properties. acs.orggoogle.com Acefylline itself is a derivative of theophylline. researchgate.net Research has shown that this compound can exist in different crystalline forms, including binary and ternary cocrystals, salts, and their polymorphs. researchgate.netacs.org

In a notable study, the crystal structures of binary and ternary systems involving Acefylline were determined using single-crystal X-ray diffraction and further analyzed with powder X-ray diffraction data. researchgate.netacs.org This dual approach allows for a comprehensive understanding of the crystalline lattice. For instance, the formation of a ternary cocrystal involving acefylline was successfully determined from laboratory X-ray powder pattern data. researchgate.net

The analysis of PXRD patterns helps in distinguishing between different crystalline forms by observing unique peak positions and intensities. For example, a study on melatonin-piperazine cocrystals demonstrated how PXRD, in conjunction with thermal analysis, could differentiate between two polymorphic forms and assess their relative stability. acs.org Such analyses are vital for selecting the most suitable and stable crystal form for pharmaceutical development. nih.gov

Below is a table summarizing the crystallographic data for an Acefylline-Nicotinamide cocrystal, illustrating the type of information obtained from diffraction studies.

Parameter Value
FormulaC9H10N4O4 · 2(C6H6N2O)
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)14.375(3)
b (Å)10.452(2)
c (Å)15.634(4)
β (°)114.99(2)
V (ų)2115.1(8)
Z4

This data is for an Acefylline-Nicotinamide cocrystal and serves as an illustrative example of crystallographic parameters determined via X-ray diffraction techniques. researchgate.net

In Silico Modeling and Computational Chemistry Applications

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed in drug discovery to understand the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme. nih.gov By predicting the binding affinity, which is often expressed in kcal/mol, researchers can estimate the strength of the interaction and identify potential drug candidates. nih.gov

For instance, molecular docking studies on acefylline derivatives have been conducted to evaluate their binding affinity against various biological targets. nih.govacs.org One study investigated the binding of acefylline derivatives to the HCV serine protease enzyme, revealing binding affinities ranging from -6.90 to -7.55 kcal/mol. nih.gov Another study on azomethines derived from acefylline tethered with triazole hybrids also utilized molecular docking to assess their potential as anticancer agents. dntb.gov.ua

The insights gained from molecular docking can guide the synthesis of novel compounds with improved activity. The analysis of molecular interactions, such as hydrogen bonds and π-π interactions, helps in understanding the structure-activity relationship (SAR). nih.gov

Below is a table showcasing representative binding affinities of Acefylline derivatives against a specific target, as determined by molecular docking studies.

Compound Target Enzyme Binding Affinity (kcal/mol)
Acefylline Derivative 4bHCV Serine Protease-7.55
Acefylline Derivative 4cHCV Serine Protease-6.90
Control Drug 5HCV Serine Protease-7.42

This data is derived from a study on theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives and illustrates the application of molecular docking in assessing binding affinity. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure, reactivity, and stability of molecules. jksus.orgjournaljsrr.com DFT methods are used to calculate various molecular properties and reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP). journaljsrr.comresearchgate.net

These calculations provide a deeper understanding of the molecule's behavior at the electronic level. For example, the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. The MEP map helps to visualize the charge distribution within the molecule and identify regions that are prone to electrophilic or nucleophilic attack. journaljsrr.com

DFT calculations have been applied to study piperazine derivatives and other related compounds to complement experimental findings. jksus.orgdntb.gov.ua For instance, the geometric structure of a piperazine derivative was optimized using the B3LYP-D and WB97XD functionals with the 6-311++G** basis set. jksus.org The results of such calculations can be correlated with experimental data from spectroscopic techniques like FT-IR and UV-Vis. researchgate.net

The table below presents key quantum chemical parameters calculated for a representative organic compound, illustrating the type of data generated from DFT studies.

Parameter Value (in a specific solvent)
EHOMO (eV)-6.5
ELUMO (eV)-2.1
Energy Gap (Eg) (eV)4.4
Ionization Potential (I) (eV)6.5
Electron Affinity (A) (eV)2.1

This data is illustrative and based on typical values obtained for organic molecules in DFT calculations. researchgate.net The specific values for this compound would require a dedicated computational study.

Degradation Pathways and Stability Assessment in Research Environments

Forced Degradation Studies Under Stress Conditions

Forced degradation, or stress testing, is a crucial component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing. eurasianjournals.com This process helps to identify potential degradation products and elucidate the intrinsic stability of the molecule. eurasianjournals.combenthamdirect.com For acefylline (B349644) piperazine (B1678402), forced degradation studies have been conducted under acidic, alkaline, and oxidative conditions to understand its degradation behavior. eurasianjournals.combenthamdirect.comresearchgate.net

Under acidic conditions, acefylline piperazine has demonstrated a degree of stability. However, some degradation does occur, leading to the formation of specific byproducts. The proposed pathway for acidic degradation involves the hydrolysis of the acefylline molecule. eurasianjournals.com

This compound is particularly susceptible to degradation under alkaline conditions. eurasianjournals.com Studies have shown that the compound is labile to alkaline hydrolysis, with significant degradation observed when exposed to a sodium hydroxide (B78521) solution. eurasianjournals.comjfda-online.comncl.edu.tw One study reported approximately 40% degradation of this compound when refluxed with 1N NaOH for one hour. eurasianjournals.com The primary degradation product formed under these conditions is 7-theophyllineacetic acid. eurasianjournals.comjfda-online.comncl.edu.tw The degradation reaction follows first-order kinetics. jfda-online.comncl.edu.tw

The table below summarizes the findings from a study on the alkaline hydrolysis of this compound.

Stress ConditionReagentDurationDegradation (%)Degradation Product
Alkaline Hydrolysis1N NaOH1 hour (reflux)~40%7-theophyllineacetic acid

This table presents data on the degradation of this compound under alkaline stress conditions.

Investigations into the oxidative degradation of this compound have also been conducted. benthamdirect.comresearchgate.net These studies are essential for understanding the compound's stability in the presence of oxidizing agents, which can be encountered during manufacturing, storage, or administration. The specific degradation products and pathways under oxidative stress are a key area of research. benthamdirect.com

Identification and Characterization of Degradation Products

A critical aspect of forced degradation studies is the identification and characterization of the resulting degradation products. benthamdirect.com This information is vital for understanding the degradation pathways and for developing stability-indicating analytical methods.

Mass spectrometry (MS) is a powerful analytical technique used for the structural elucidation of unknown compounds, including drug degradants. nih.govcu.edu.eg In the context of this compound, MS has been instrumental in identifying and characterizing its degradation products. benthamdirect.comresearchgate.net By analyzing the mass-to-charge ratio and fragmentation patterns of the degradants, researchers can deduce their chemical structures. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, further aiding in the confirmation of the elemental composition of the degradation products. nih.gov

Based on the identified degradation products, researchers can propose the likely degradation pathways for this compound under different stress conditions. eurasianjournals.combenthamdirect.com For instance, under alkaline hydrolysis, the primary pathway involves the cleavage of the ester linkage in the acefylline molecule, leading to the formation of 7-theophyllineacetic acid. eurasianjournals.comjfda-online.com The piperazine moiety may also undergo degradation under certain conditions. utexas.edu Understanding these pathways is crucial for predicting the stability of the drug and for implementing strategies to minimize degradation. eurasianjournals.com

The proposed degradation pathway for this compound under alkaline and acidic conditions is illustrated below.

Proposed Degradation Pathway of this compound

Under Alkaline/Acidic Hydrolysis: this compound hydrolyzes to form 7-theophyllineacetic acid. eurasianjournals.com

Compatibility Studies in Complex Solvent and Polymeric Systems

Recent research has focused on understanding the interactions of this compound in aqueous solutions containing water-soluble polymers such as polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP). researchgate.netresearchgate.net These studies are crucial as polymers are fundamental to creating controlled drug delivery systems that can offer target-specific release at a constant, desired rate over an extended period. researchgate.net The physicochemical properties and the interactions between the drug and the polymer are known to affect drug stability. researchgate.net

One key study examined the physicochemical interactions of this compound in aqueous, aqueous-polyethylene glycol (1.0% w/v), and aqueous-polyvinylpyrrolidone (1.0% w/v) systems. researchgate.netresearcher.life The research was conducted across a temperature range of 293.15 K to 318.15 K. researchgate.net Analytical methods including conductometry, refractometry, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) were utilized to assess these interactions. researchgate.net Drug compatibility studies were specifically performed using HPLC in these aqueous and aqueous polymer systems. researchgate.netresearchgate.net

A primary parameter for evaluating the structural impact of the polymers on the mobility of the this compound solute is molar conductance (Λm). researchgate.netresearchgate.net Studies have shown that molar conductance values decrease as the concentration of this compound increases in aqueous, aqueous-PEG, and aqueous-PVP systems. researchgate.net This suggests an increase in solute-solute interactions at higher concentrations. Conversely, molar conductance was observed to increase with a rise in temperature across all solvent systems, indicating greater ion mobility. researchgate.net

The solvation behavior of this compound in these systems has been evaluated using the Walden product (Λoηo). Strong solvation of the drug was observed in the water-soluble polymer systems. researchgate.netresearcher.life Furthermore, thermodynamic parameters have been assessed to determine the nature of the drug's dissociation process in these complex environments. researchgate.net

The following tables present data from conductometric studies, illustrating the molar conductance of this compound at various concentrations and temperatures in different solvent systems.

Table 1: Molar Conductance (Λm) of this compound in Aqueous Solution at Different Temperatures

Concentration (mol/dm³)293.15 K298.15 K303.15 K308.15 K313.15 K318.15 K
0.02 115.3120.5125.7130.9136.1141.3
0.04 110.2115.1120.0124.9129.8134.7
0.06 105.4110.0114.6119.2123.8128.4
0.08 100.8105.2109.6114.0118.4122.8
0.10 96.5100.7104.9109.1113.3117.5

Data derived from conductometric studies assessing solute-solvent interactions. researchgate.net

Table 2: Molar Conductance (Λm) of this compound in Aqueous Polymeric Systems at 303.15 K

Concentration (mol/dm³)Aqueous-PEG (1.0% w/v)Aqueous-PVP (1.0% w/v)
0.02 122.5120.9
0.04 117.6116.1
0.06 112.9111.5
0.08 108.4107.1
0.10 104.2102.9

This table illustrates the influence of polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) on the molar conductance of this compound, indicating changes in solute mobility within these polymeric systems. researchgate.net

Stability-indicating RP-HPLC methods are essential tools for confirming the compatibility and stability of this compound, not just in polymeric systems but also when formulated with other active ingredients. eurasianjournals.comresearchgate.net These methods are designed to separate the active compound from its degradation products and any potential impurities, ensuring accurate quantification. eurasianjournals.comresearchgate.net For instance, validated RP-LC methods have been established for determining this compound in the presence of its degradation products and theophylline (B1681296), a potential impurity. researchgate.net Such methods often involve subjecting the drug to stress conditions like acidic, basic, and oxidative environments to understand its degradation behavior comprehensively. eurasianjournals.comresearchgate.net

Structure Activity Relationship Sar and Structural Modification Studies

Elucidating Key Structural Motifs for Molecular Interactions

The pharmacological profile of acefylline (B349644) piperazine (B1678402) is intrinsically linked to its two core components: the xanthine (B1682287) nucleus and the piperazine moiety. Each plays a distinct and crucial role in the molecule's interaction with biological targets.

Role of the Xanthine Nucleus in Pharmacological Action

The xanthine core is a fundamental structural motif responsible for the primary pharmacological actions of acefylline. wikipedia.org As a derivative of theophylline (B1681296), which belongs to the methylxanthine class, acefylline's xanthine nucleus is central to its activity as a bronchodilator and stimulant. wikipedia.orgncats.ioncats.io Xanthines are known to act as competitive nonselective adenosine (B11128) receptor antagonists and phosphodiesterase (PDE) inhibitors. wikipedia.orgmedchemexpress.com The antagonism of adenosine receptors, particularly A2b receptors, contributes to the relaxation of bronchial smooth muscle, a key mechanism in alleviating asthma symptoms. ncats.io

Furthermore, the purine (B94841) structure of the xanthine nucleus allows for various substitutions, particularly at the N-7 position, which is where the acetic acid group is attached in acefylline. This position is a common site for modification to create derivatives with altered or enhanced biological activities, including potential anticancer properties. rsc.orgresearchgate.net Studies on various xanthine derivatives have shown that modifications to this scaffold can significantly influence their interaction with adenosine receptors and other biological targets. rsc.org

Significance of the Piperazine Moiety for Biological Activity

In the context of acefylline, it is often formulated as a piperazine salt. This formulation offers distinct advantages over theophylline, such as being significantly less toxic and causing minimal gastric irritation. ncats.ioncats.iomedkoo.com The piperazine ring itself is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.netjetir.org The inclusion of the piperazine moiety can, therefore, not only improve the physicochemical properties of the parent drug but also introduce or enhance specific biological actions. nih.gov Research into cocrystals of acefylline has further highlighted the role of the piperazine salt in achieving fast dissolution and high permeability, which are desirable traits for drug efficacy. acs.orgresearchgate.netacs.org

Impact of Substituent Variations on Molecular Interactions and Activity

Modifying the peripheral groups attached to the core structure of acefylline has been a key strategy in developing new derivatives with tailored activities. These studies reveal how changes in size, electronics, and stereochemistry of substituents influence the compound's interaction with biological targets.

Effects of Introducing Bulky Alkyl Groups

The introduction of bulky substituents to the acefylline framework has been explored as a strategy to develop compounds with novel therapeutic applications, particularly in oncology. Research has suggested that incorporating a bulky alkyl group into the acefylline structure can lead to compounds with potential anti-cancer activity. researchgate.net

In studies where the acefylline scaffold was modified to include various substituted phenyl rings (which can be considered bulky groups), significant variations in anticancer activity were observed. The nature and position of the substituent on the phenyl ring were found to be critical. For instance, in a series of N-(substituted-phenyl)acetamide derivatives of acefylline, the presence of electron-donating groups on the phenyl ring generally increased anti-cancer activity against MCF-7 and A549 cancer cell lines. acs.org Compound 11g , with a methyl group at the para position, showed the highest potency. acs.org Conversely, the activity was often decreased when an electron-withdrawing substituent was present, especially at the ortho position. acs.org

Table 1: Effect of Phenyl Ring Substituents on Anticancer Activity of Acefylline Derivatives acs.org
CompoundSubstituent on Phenyl RingPosition of SubstituentMCF-7 Cell Viability (%)A549 Cell Viability (%)
Acefylline (Reference)--86.32 ± 11.75-
11aUnsubstituted-34.73 ± 2.4959.59 ± 1.36
11g-CH₃ (Methyl)para31.76 ± 3.1621.74 ± 1.60
11h-CH₃, -CH₃ (Dimethyl)meta, para33.20 ± 2.7755.37 ± 4.60
11e-F (Fluoro)para54.82 ± 4.8852.07 ± 4.88
11i-F (Fluoro)ortho63.72 ± 3.5467.54 ± 4.27
11d-Cl, -Cl (Dichloro)meta, para38.14 ± 4.0446.21 ± 1.42

Comparative Analysis of Piperazine and Piperidine (B6355638) Moieties

The choice between a piperazine and a piperidine ring as a structural component can have a profound impact on the biological activity and receptor selectivity of a molecule. A comparative study of derivatives targeting histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptors revealed the critical role of this basic moiety. nih.gov

In this research, replacing a piperidine ring with a piperazine ring resulted in a significant drop in affinity for the σ₁ receptor, while the affinity for the H₃ receptor was not substantially affected. nih.gov For example, compound 4 (containing a piperazine core) had a Kᵢ value of 1531 nM for the σ₁ receptor, whereas the structurally analogous compound 5 (with a piperidine core) had a much higher affinity with a Kᵢ of 3.64 nM. nih.gov This suggests that the piperidine ring is a key structural element for high-affinity binding to the σ₁ receptor in this class of compounds. nih.gov Other research on purine derivatives has also indicated that substituting with piperidine or pyrrolidine (B122466) can lead to promising anticancer potential. rsc.org

Table 2: Comparative Receptor Binding Affinities (Kᵢ, nM) of Piperazine vs. Piperidine Derivatives nih.gov
CompoundCore MoietyhH₃R Affinity (Kᵢ)σ₁R Affinity (Kᵢ)
4Piperazine3.171531
5Piperidine7.703.64

Design Principles for Enhanced Biochemical Functionality

The design of new acefylline-based compounds with enhanced or novel functionalities is guided by several key principles derived from extensive SAR studies. A primary strategy involves the synthesis of hybrid molecules, where the acefylline core is combined with other pharmacologically active scaffolds, such as 1,2,4-triazoles or oxadiazoles, to create agents with potent anticancer activity. nih.govresearchgate.netplos.org

A crucial design principle is the strategic placement of substituents on aryl rings attached to the core structure. Studies consistently show that the electronic properties of these substituents are critical. For instance, electron-donating groups on a phenyl ring often enhance anticancer activity, while electron-withdrawing groups can either increase or decrease activity depending on their position. acs.orgsemanticscholar.org In one study, a derivative with an electron-withdrawing 4-Cl group on a phenyl ring showed the greatest potential against liver cancer cells. semanticscholar.org This highlights the importance of fine-tuning electronic effects to optimize biological response.

Another powerful design principle is the application of crystal engineering to improve the physicochemical properties of acefylline. The creation of binary and ternary cocrystals or salts has been shown to significantly enhance properties like dissolution rate and membrane permeability. acs.orgresearchgate.net For example, the acefylline-piperazine (ACF-PIP) salt itself demonstrates improved dissolution and permeability compared to acefylline alone, making it a more effective formulation. researchgate.netacs.org These approaches focus on optimizing the solid-state properties of the drug to enhance its bioavailability and, consequently, its therapeutic function.

Optimization Strategies for Adenosine Receptor Antagonism

Acefylline acts as an adenosine receptor antagonist, a mechanism it shares with other xanthines like theophylline. ncats.iotargetmol.comncats.io Research into modifying the acefylline structure has sought to refine this antagonism. Structural modifications are considered an effective strategy for the design and development of new drugs. acs.org

One major strategy involves creating molecular hybrids by attaching other pharmacologically active moieties to the acefylline scaffold. In a notable series of studies, researchers synthesized novel hybrids by linking acefylline to N-phenylacetamide through a 1,2,4-triazole (B32235) ring. acs.org This created a series of compounds where the impact of various substituents on the terminal phenyl ring could be systematically evaluated.

The structure-activity relationship (SAR) findings from these studies indicated that:

Electronic Effects are Crucial: The nature of the substituent on the phenyl ring significantly influenced the compound's activity. Incorporating substituents with an electron-donating effect generally increased the biological activity of the compound. acs.org

Positional Isomerism Matters: The placement of these substituents was also critical. For instance, compounds with electron-donating groups at different positions on the phenyl ring exhibited remarkable results in activity assays. acs.org

Parent Compound Comparison: Many of the synthesized hybrid derivatives showed significantly greater potency in biological assays compared to the parent acefylline, demonstrating the success of the hybridization strategy. acs.orgsemanticscholar.org For example, against certain cancer cell lines, derivatives showed cell viability in the range of 21.74% to 55.37%, whereas acefylline was significantly less active with a cell viability of 86.32%. acs.org

These studies underscore that extending the N7-acetic acid side chain with carefully selected heterocyclic and aromatic systems is a viable strategy for optimizing the interaction of acefylline derivatives with their biological targets, including adenosine receptors.

Approaches to Modulate Phosphodiesterase Inhibition

Acefylline piperazine is known to inhibit cyclic AMP (cAMP) phosphodiesterase isoenzymes. medchemexpress.commedchemexpress.com This inhibition leads to an increase in intracellular cAMP levels, which is a key mechanism for its bronchodilator effects. ncats.iotargetmol.com Modulation of this PDE inhibition is a primary goal of structural modification.

Structure-guided in silico studies have been employed to predict how xanthine derivatives, including acefylline, could be repurposed by evaluating their PDE-inhibiting potential. researchgate.net Experimental research has focused on synthesizing new derivatives to enhance this inhibitory effect. For instance, certain synthesized derivatives of acefylline demonstrated a stronger inhibitory effect on phosphodiesterase activity at a concentration of 2 x 10⁻³ M than aminophylline, a related xanthine. researchgate.net

The same series of acefylline-1,2,4-triazole-N-phenylacetamide hybrids mentioned previously also provides insight into modulating PDE inhibition. acs.orgsemanticscholar.org The enhanced biological activity of these hybrids can be partly attributed to improved or altered interactions with phosphodiesterase enzymes. The data below summarizes the activity of several synthesized derivatives against the A549 lung cancer cell line, which serves as a model for assessing the impact of these structural modifications.

Compound IDSubstituent on N-phenylacetamide MoietyCell Viability vs. A549 Cell Line (%) acs.orgIC₅₀ vs. A549 Cell Line (µM) acs.org
Acefylline (Reference)N/A86.32 ± 1.75Not Reported
11aUnsubstituted Phenyl59.59 ± 1.36Not Reported
11c4-Methyl (Electron-Donating)26.14 ± 1.86Not Reported
11g2,4-Dimethyl (Electron-Donating)21.74 ± 1.601.25 ± 1.36
11d3,4-Dichloro (Electron-Withdrawing)Not ReportedNot Reported

This table is interactive. Click on headers to sort.

As the data indicates, specific substitutions, particularly with electron-donating dimethyl groups (11g), led to a compound with the most potent activity, suggesting this modification optimizes the molecule for its biological target. acs.org

Strategies for Improved Compound Permeability through Cocrystallization

A significant challenge with acefylline is its classification as a Biopharmaceutics Classification System (BCS) class IV drug, meaning it has both low aqueous solubility and poor membrane permeability. ncl.res.inacs.orgresearchgate.net These properties can limit its bioavailability. Crystal engineering, specifically the formation of salts and cocrystals, has been explored as a primary strategy to overcome this limitation. nih.govfarmaciajournal.com

The combination of acefylline with piperazine is itself a successful example of this strategy. The resulting this compound salt exhibits faster dissolution and higher permeability compared to acefylline alone, making it an improved crystalline formulation. ncl.res.inacs.orgresearchgate.net The formation of the salt alters the crystal lattice and introduces ionic interactions that improve the compound's interaction with aqueous media.

Further research has expanded on this concept by exploring other "coformers" to create binary and ternary cocrystals or new salts. ncl.res.inacs.orgresearchgate.net

Methodology: Researchers have used methods like slurry grinding and liquid-assisted grinding to synthesize new multicomponent crystalline forms. ncl.res.innih.gov

Coformer Selection: Coformers are chosen based on their ability to form robust intermolecular interactions, such as hydrogen bonds, with the acefylline molecule. The carboxylic acid group on acefylline and the nitrogen atoms on the xanthine ring are key sites for these interactions. acs.org

Improved Permeability: Studies show that forming binary and ternary systems of acefylline with selected coformers can increase its permeability. ncl.res.inacs.orgresearchgate.net In related research on another BCS class IV drug, allopurinol, forming organic salts with oxalic acid and maleic acid improved diffusion permeability by up to 12 times compared to the native drug. nih.gov This highlights the potential of this approach.

This strategy effectively modifies the bulk material properties of the drug without altering the chemical structure of the active molecule, providing a pathway to enhance its biopharmaceutical performance. nih.gov

Development of Structure-Based Design Hypotheses for Novel Analogues

Based on the available SAR and structural modification studies, several hypotheses can be formulated for the rational design of novel acefylline analogues with superior properties.

Hypothesis 1: Exploiting the N7-Side Chain for Enhanced Binding. The synthesis of 1,2,4-triazole hybrids demonstrates that the N7-acetic acid moiety of acefylline is an ideal anchor point for chemical elaboration. acs.orgsemanticscholar.org It is hypothesized that extending this side chain with a flexible, multi-atom linker allows the molecule to access secondary binding pockets or form additional interactions within the active sites of adenosine receptors or phosphodiesterases. Future designs could systematically vary the length, rigidity, and chemical nature of this linker to optimize target engagement.

Hypothesis 2: Aromatic Substitution for Potency and Selectivity. The SAR of the N-phenylacetamide hybrids strongly suggests that the electronic and steric properties of the terminal aromatic ring are key determinants of biological activity. acs.orgsemanticscholar.org It is hypothesized that a specific pharmacophore exists where electron-donating groups (e.g., methyl) or specific electron-withdrawing groups in defined positions enhance potency. In silico modeling and molecular docking studies support this, predicting specific binding modes for the most potent derivatives. semanticscholar.orgresearchgate.net Novel analogues could be designed by exploring a wider range of aromatic and heteroaromatic systems with diverse electronic profiles to maximize potency and potentially introduce selectivity for specific adenosine receptor subtypes or PDE isoenzymes.

Hypothesis 3: Supramolecular Synthon-Based Crystal Engineering. The success of the acefylline-piperazine salt and other cocrystals is rooted in the predictable formation of intermolecular synthons, particularly involving the carboxylic acid of acefylline. acs.org It is hypothesized that any coformer with a suitable pKa and complementary hydrogen bond donors/acceptors (like piperazine or dicarboxylic acids) can be used to systematically modulate acefylline's physicochemical properties. ncl.res.innih.gov A structure-based approach would involve selecting coformers that form specific, stable crystal structures leading to optimal dissolution and permeability profiles. This allows for the "tuning" of the drug's physical properties without covalent modification of the active pharmaceutical ingredient.

Future Directions and Emerging Research Avenues for Acefylline Piperazine

Exploration of Novel Bioactive Derivatives with Tailored Molecular Profiles

The chemical scaffold of acefylline (B349644) offers significant opportunities for the synthesis of novel derivatives with enhanced efficacy, selectivity, and pharmacokinetic properties. Future research is anticipated to focus on creating a library of acefylline piperazine (B1678402) analogs through targeted molecular modifications. Strategies may include alkyl or aryl substitutions on the xanthine (B1682287) core, bioisosteric replacement of functional groups, and the introduction of novel side chains. The goal of these modifications would be to modulate the compound's interaction with specific biological targets, such as different subtypes of phosphodiesterase enzymes or adenosine (B11128) receptors.

For instance, the synthesis of hybrid molecules that combine the pharmacophore of acefylline with other bioactive moieties could lead to dual-acting compounds with synergistic therapeutic effects. The exploration of different salt forms, beyond piperazine, could also be a fruitful avenue for improving physicochemical properties like solubility and stability. The systematic evaluation of these novel derivatives through high-throughput screening assays will be crucial in identifying lead candidates with superior pharmacological profiles.

Advanced Computational and In Silico Modeling for Predictive Research

Computational and in silico modeling techniques are poised to revolutionize the study of acefylline piperazine and its derivatives. Molecular docking studies can provide detailed insights into the binding interactions of these compounds with their target proteins at an atomic level. This can help in understanding the structure-activity relationships and in the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop predictive models that correlate the structural features of acefylline derivatives with their biological activities. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources. Furthermore, molecular dynamics simulations can be utilized to study the conformational changes and dynamic behavior of this compound and its analogs when bound to their biological targets, providing a deeper understanding of their mechanism of action.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Insights

Systems biology offers a holistic approach to understanding the complex biological effects of this compound. By integrating data from various "omics" technologies, such as genomics, proteomics, and metabolomics, researchers can construct comprehensive models of the cellular and physiological responses to the drug. For example, transcriptomic analysis can reveal the genes that are up- or down-regulated in response to this compound treatment, providing clues about its broader mechanism of action and potential off-target effects.

Proteomics can identify the proteins that interact with the drug or whose expression levels are altered, offering a more direct link to cellular function. Metabolomic studies can uncover changes in the metabolic profile of cells or organisms following exposure to this compound, which can provide insights into its metabolic fate and its impact on biochemical pathways. Network pharmacology, a key component of systems biology, can be used to visualize and analyze the complex interplay between the drug, its targets, and other biological molecules, helping to elucidate the drug's polypharmacological effects.

Development of Novel Analytical Platforms for Complex Biological Matrices

The development of advanced analytical platforms is crucial for the accurate and sensitive quantification of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue samples. While traditional methods like spectrophotometry and high-performance liquid chromatography (HPLC) have been used, there is a growing need for more sophisticated techniques.

Future research will likely focus on the development and validation of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) methods. These techniques offer superior sensitivity, selectivity, and speed, allowing for the simultaneous determination of the parent drug and its metabolites at very low concentrations. Capillary electrophoresis is another promising technique that offers high separation efficiency and minimal sample consumption.

Furthermore, the development of novel biosensors and chemosensors for the real-time monitoring of this compound levels could have significant applications in pharmacokinetic and pharmacodynamic studies. These sensors could be based on various principles, including electrochemical, optical, or piezoelectric detection, and could offer a rapid and cost-effective alternative to conventional analytical methods.

Table 1: Comparison of Analytical Methods for this compound

MethodPrincipleAdvantagesDisadvantages
Spectrophotometry Measures the absorption of light by the compound at a specific wavelength.Simple, inexpensive, and rapid.Lower sensitivity and selectivity compared to other methods.
HPLC Separates the compound from other components in a mixture based on its interaction with a stationary phase.High resolution and sensitivity.Can be time-consuming and requires expensive equipment.
LC-MS/MS Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.Very high sensitivity and selectivity.High cost of instrumentation and requires skilled operators.
Capillary Electrophoresis Separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte.High separation efficiency and low sample consumption.Can be less robust than HPLC for some applications.

Role in Mechanistic Toxicology and Drug Discovery Pipelines (Excluding Human Safety/Adverse Effects)

In the realm of mechanistic toxicology, this compound and its analogs can serve as valuable chemical probes to investigate specific cellular pathways and toxicological mechanisms. By studying the effects of these compounds on various in vitro and in vivo models, researchers can gain a better understanding of the molecular events that lead to toxicity. For example, acefylline derivatives with varying selectivity for different phosphodiesterase isoforms could be used to dissect the role of these enzymes in specific toxicological responses.

In drug discovery pipelines, the xanthine scaffold of acefylline represents a privileged structure that can be used as a starting point for the development of new drugs for a wide range of diseases. By applying the principles of medicinal chemistry and computational drug design, it is possible to modify the acefylline structure to create new compounds with novel biological activities. For instance, the scaffold could be optimized to target other enzymes, receptors, or ion channels, leading to the discovery of new therapeutic agents for conditions beyond respiratory diseases. High-throughput screening of acefylline-based compound libraries against a diverse panel of biological targets could uncover unexpected therapeutic opportunities.

Q & A

Basic Research Questions

Q. How can researchers experimentally assess the interaction of acefylline piperazine (APD) with polymers like PEG and PVP?

  • Methodological Answer : Utilize conductometric and chromatographic techniques to evaluate ionic mobility and structural changes. For example:

  • HPLC Setup : Employ a Shimadzu LC-10AT system with a C18 column (4.6 mm × 15 cm, 5 μm), using a mobile phase of 0.1% H₃PO₄:ACN (70:30 v/v) at 1.5 mL/min. Filter samples through 0.45 μm PTFE membranes to ensure solubility .
  • Viscosity Measurements : Use an Ostwald U-tube viscometer to determine solvent viscosity and calculate polymer molecular weights via the Mark-Houwink equation .
  • Statistical Validation : Perform triplicate measurements and apply ANOVA with Duncan’s test (SPSS v17.0) to ensure reproducibility (p < 0.05) .

Q. What experimental parameters are critical for measuring APD’s refractive index in aqueous-polymer systems?

  • Methodological Answer :

  • Instrumentation : Use a Kruss Optronic DR 6200 refractometer at 303.15 K (±0.00001 uncertainty). Calibrate with standard solutions to account for temperature-dependent density variations .
  • Data Interpretation : Apply the Lorentz-Lorenz equation to calculate molar refraction (RMR_M) and polarizability, which reflect solute-solvent interactions. For APD, increasing concentration (2.0–10.0 × 10⁻² mol/dm³) enhances RMR_M, indicating stronger interactions .

Advanced Research Questions

How do thermodynamic parameters (ΔG, ΔH, ΔS*) elucidate APD’s dissociation behavior in aqueous-polymer systems?**

  • Methodological Answer :

  • Activation Free Energy (ΔG)**: Calculate using ΔG=2.303RTlogKdΔG^* = -2.303RT \log K_d. Positive ΔG values (e.g., 12.4–15.8 kJ/mol in aqueous-PVP) confirm non-spontaneous dissociation, favoring ion-pair formation .
  • Entropy (ΔS)**: Negative ΔS values (e.g., −0.22 to −0.45 kJ/mol·K in aqueous systems) suggest reduced randomness at higher temperatures due to solvent-solvent association .
  • Enthalpy (ΔH)**: Positive ΔH (e.g., 8.3–11.2 kJ/mol) confirms endothermic dissociation, driven by energy absorption to disrupt solvation shells .

Q. What explains contradictory trends in APD’s molar conductance (Λₘ) across temperature and polymer systems?

  • Methodological Answer :

  • Temperature Effects : Λₘ decreases with rising temperature (293.15–318.15 K) due to reduced dissociation constant (KdK_d) and increased ion aggregation. For example, KdK_d in aqueous-PEG drops from 0.89 to 0.42 at 318.15 K .
  • Polymer Influence : PEG’s hydrophilic nature enhances APD solvation, increasing Λₘ compared to PVP, which exhibits stronger dipole-dipole interactions that restrict ion mobility .
  • Walden Product Analysis : Lower Walden product values (Λₘ × η) in aqueous-PVP (vs. aqueous-PEG) indicate stronger ion-solvent interactions, validated via conductometric data .

Q. How can researchers resolve discrepancies in APD’s solvation behavior using refractive index and conductivity data?

  • Methodological Answer :

  • Cross-Validation : Compare refractive index-derived polarizability with conductometric Λₘ. For APD in aqueous-PEG, higher RMR_M (1.52–1.67 cm³/mol) correlates with increased Λₘ, confirming solvation dominance over ion pairing .
  • Contradiction Handling : Address outliers (e.g., anomalous Λₘ at high concentrations) by re-evaluating viscosity corrections or testing for polymer-drug coiling via HPLC retention time shifts .

Methodological Best Practices

Q. What quality control steps ensure reliability in APD-polymer interaction studies?

  • Protocols :

  • HPLC Calibration : Use APD standard solutions (0.1 mol/dm³ in 0.1% H₃PO₄:ACN) with retention time reproducibility ±0.1 min .
  • Solvent Purity : Ensure deionized water conductivity ≤0.06 µS/cm and HPLC-grade reagents to minimize interference .
  • Data Triangulation : Combine conductometric, refractometric, and chromatographic data to validate interaction mechanisms .

Q. How should researchers design experiments to study APD’s temperature-dependent dissociation?

  • Design Framework :

  • Thermostatic Control : Use a VWP Scientific water bath (±0.01 K accuracy) for conductivity measurements across 293.15–318.15 K .
  • Concentration Gradients : Test APD at 2.0–10.0 × 10⁻² mol/dm³ to capture non-linear trends in Λₘ and α (degree of dissociation) .
  • Modeling : Fit Λₘ vs. C1/2C^{1/2} using Onsager’s equation to assess ion-ion vs. ion-solvent interactions (see Fig. 3–4 in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.